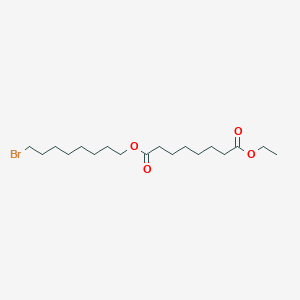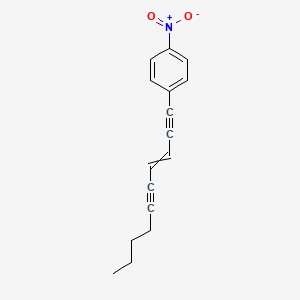![molecular formula C37H66O5 B14230875 Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- CAS No. 798567-90-5](/img/structure/B14230875.png)
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three 3,7-dimethyloctyl groups attached to the benzoic acid core, which significantly influences its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with 3,7-dimethyloctanol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the process may require refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring of the benzoic acid core can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Another derivative with different substituents that influence its chemical properties and applications.
3,4,5-Tris(carboxymethoxy)benzoic acid: Known for its use in the preparation of metal-organic frameworks and other coordination polymers.
Uniqueness
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- stands out due to its specific 3,7-dimethyloctyl groups, which impart unique hydrophobic characteristics and influence its reactivity and interactions. This makes it particularly valuable in applications requiring specific solubility and stability properties.
Propriétés
Numéro CAS |
798567-90-5 |
|---|---|
Formule moléculaire |
C37H66O5 |
Poids moléculaire |
590.9 g/mol |
Nom IUPAC |
3,4,5-tris[(3S)-3,7-dimethyloctoxy]benzoic acid |
InChI |
InChI=1S/C37H66O5/c1-27(2)13-10-16-30(7)19-22-40-34-25-33(37(38)39)26-35(41-23-20-31(8)17-11-14-28(3)4)36(34)42-24-21-32(9)18-12-15-29(5)6/h25-32H,10-24H2,1-9H3,(H,38,39)/t30-,31-,32-/m0/s1 |
Clé InChI |
LQDKUMYUDYPQFP-CPCREDONSA-N |
SMILES isomérique |
C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)C(=O)O |
SMILES canonique |
CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
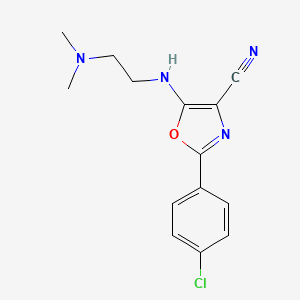
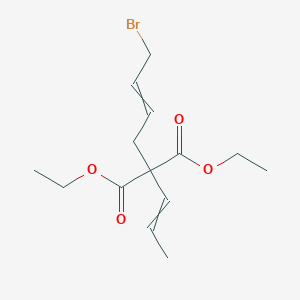
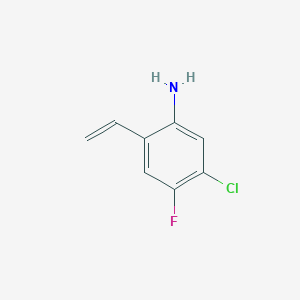


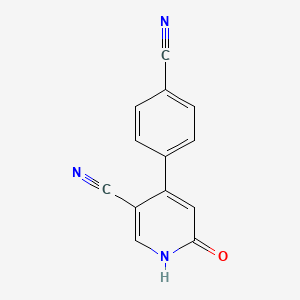
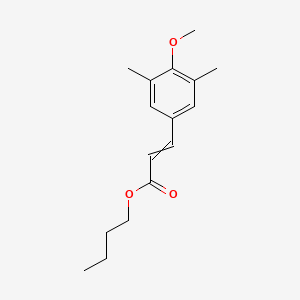
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)

![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)

